1-(Phenylsulfonyl)-6-methoxy-7-azaindole 1-(Phenylsulfonyl)-6-methoxy-7-azaindole
Brand Name: Vulcanchem
CAS No.: 1227268-64-5
VCID: VC0037130
InChI: InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
SMILES: COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.321

1-(Phenylsulfonyl)-6-methoxy-7-azaindole

CAS No.: 1227268-64-5

Cat. No.: VC0037130

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.321

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-6-methoxy-7-azaindole - 1227268-64-5

Specification

CAS No. 1227268-64-5
Molecular Formula C14H12N2O3S
Molecular Weight 288.321
IUPAC Name 1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key XMPKCWMQFYHZLB-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a structurally distinct heterocyclic compound that integrates both a phenylsulfonyl group and a methoxy substituent on an azaindole scaffold. The compound's fundamental chemical identity is defined by several key parameters, as presented in Table 1.

Basic Chemical Properties

Table 1: Chemical Identity Parameters of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole

ParameterValue
CAS Registry Number1227268-64-5
Molecular FormulaC14H12N2O3S
Molecular Weight288.321 g/mol
IUPAC Name1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine
Standard InChIInChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChIKeyXMPKCWMQFYHZLB-UHFFFAOYSA-N
SMILES NotationCOC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3

The molecular structure of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole features a 7-azaindole core with a phenylsulfonyl group attached to the nitrogen at position 1 and a methoxy group at position 6. This specific arrangement of functional groups contributes to the compound's unique physicochemical properties and potential biological activities.

Structural Features

The 7-azaindole scaffold present in this compound is characterized by its bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. The nitrogen atom in the pyridine ring distinguishes azaindoles from regular indoles. The 7-azaindole moiety is known to be a weaker base compared to other azaindoles due to the inductive effect of N-1, which is influenced by the proximity of the two nitrogen atoms in the structure .

The phenylsulfonyl group at position 1 significantly alters the electronic properties of the azaindole scaffold, potentially influencing its reactivity, solubility, and biological interactions. The methoxy substituent at position 6 further modifies the compound's electronic and steric properties, potentially affecting its binding affinity to biological targets.

Biological Activity and Applications

1-(Phenylsulfonyl)-6-methoxy-7-azaindole has garnered significant interest in pharmaceutical research due to its potential biological activities and therapeutic applications.

Kinase Inhibition Properties

One of the most notable applications of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole lies in its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

The specific structural features of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole, particularly the arrangement of its functional groups, may contribute to its ability to interact with the ATP-binding pockets of various kinases, thereby inhibiting their activity. This inhibition mechanism forms the basis for its potential therapeutic applications.

Pharmaceutical Applications

The compound's potential as a kinase inhibitor makes it a promising candidate for various pharmaceutical applications:

Cancer Therapy

Kinase inhibitors have emerged as important therapeutic agents in cancer treatment, targeting the aberrant signaling pathways that drive tumor growth and progression. 1-(Phenylsulfonyl)-6-methoxy-7-azaindole's potential inhibitory effects on specific kinases could position it as a candidate for developing targeted cancer therapies.

Neurodegenerative Disease Treatment

Kinases are also implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. The potential of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole to modulate kinase activity suggests its possible utility in developing treatments for these conditions.

Structure-Activity Relationship Considerations

The specific structural features of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole, including:

  • The 7-azaindole core, which can serve as a hinge-binding motif in kinase inhibitors

  • The phenylsulfonyl group, which may enhance binding affinity and selectivity

  • The methoxy substituent, which can influence pharmacokinetic properties and target interactions

These elements collectively contribute to the compound's biological profile and potential therapeutic applications. Further structure-activity relationship studies would be valuable for optimizing these properties for specific biological targets.

Analytical Characterization

The characterization of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole involves various analytical techniques that provide crucial information about its structure, purity, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental technique for confirming the structure of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole. Both proton (¹H) and carbon (¹³C) NMR can provide detailed information about the arrangement of atoms within the molecule, helping to confirm the presence and positions of the phenylsulfonyl and methoxy substituents.

X-ray Crystallography

X-ray crystallography offers precise information about the three-dimensional structure of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole in its crystalline state. This technique can reveal bond lengths, angles, and the spatial arrangement of the functional groups, providing valuable insights into the compound's potential interactions with biological targets.

High-Performance Liquid Chromatography (HPLC)

HPLC represents an essential method for assessing the purity of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole. This technique can detect and quantify impurities, degradation products, or synthesis byproducts that might be present in the compound. HPLC analysis is particularly important for compounds intended for biological testing or pharmaceutical applications.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole. When coupled with chromatographic techniques (LC-MS), it allows for the identification of impurities and structural confirmations.

Physicochemical Property Analysis

Table 2: Key Analytical Parameters for 1-(Phenylsulfonyl)-6-methoxy-7-azaindole Characterization

Analytical TechniqueInformation ProvidedRelevance
NMR SpectroscopyStructural confirmationConfirms positions of functional groups
X-ray Crystallography3D structural informationReveals spatial arrangements of atoms
HPLCPurity assessmentCritical for quality control
Mass SpectrometryMolecular weight confirmationValidates molecular identity
Elemental AnalysisEmpirical formula verificationConfirms elemental composition

These analytical techniques collectively provide a comprehensive characterization of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole, essential for both research purposes and potential pharmaceutical development.

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